molecular formula C7H7BrIN B2481372 2-Bromo-4-iodo-5-methylaniline CAS No. 1823897-27-3

2-Bromo-4-iodo-5-methylaniline

Cat. No.: B2481372
CAS No.: 1823897-27-3
M. Wt: 311.948
InChI Key: NLFCVECFBCUAFD-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-5-methylaniline is an organic compound with the molecular formula C7H7BrIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodo-5-methylaniline typically involves multi-step reactions starting from aniline. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodo-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Iodination: Iodine or iodinating agents like N-iodosuccinimide (NIS).

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones or other oxidized derivatives.

Scientific Research Applications

2-Bromo-4-iodo-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-5-methylaniline involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-iodo-5-methylaniline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-4-iodo-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFCVECFBCUAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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